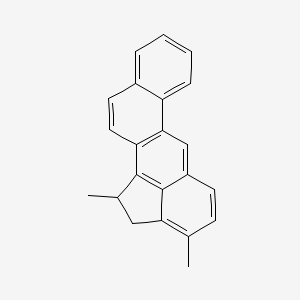
1,3-Dimethylcholanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylcholanthrene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is a derivative of cholanthrene, with two methyl groups attached at the 1 and 3 positions of the molecule. This compound is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethylcholanthrene can be synthesized through a multi-step process involving the alkylation of cholanthrene. One common method involves the Friedel-Crafts alkylation of cholanthrene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylcholanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric ferricyanide and other one-electron transfer oxidizing reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids are used under acidic conditions.
Major Products Formed
Oxidation: Major products include 1-hydroxy-3-methylcholanthrene and 1-keto-3-methylcholanthrene.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Dimethylcholanthrene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Chemistry: Studying the reactivity and chemical behavior of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects of carcinogens on cellular processes and DNA.
Medicine: Understanding the mechanisms of carcinogenesis and developing potential cancer therapies.
Industry: Used as a reference compound in toxicological studies and environmental monitoring.
Mecanismo De Acción
1,3-Dimethylcholanthrene exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with xenobiotic response elements to regulate the expression of various genes involved in xenobiotic metabolism. This process leads to the formation of reactive metabolites that can interact with DNA, causing mutations and initiating carcinogenesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylcholanthrene: Another potent carcinogen with similar structure and properties.
7,12-Dimethylbenz[a]anthracene: A polycyclic aromatic hydrocarbon with strong carcinogenic activity.
Benzo[a]pyrene: A well-known carcinogen found in tobacco smoke and grilled foods.
Uniqueness
1,3-Dimethylcholanthrene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Its ability to form specific reactive metabolites makes it a valuable compound for studying the detailed mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .
Propiedades
Número CAS |
63041-61-2 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C22H18/c1-13-7-8-16-12-20-17-6-4-3-5-15(17)9-10-18(20)21-14(2)11-19(13)22(16)21/h3-10,12,14H,11H2,1-2H3 |
Clave InChI |
WSZQILGMYQZUBK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


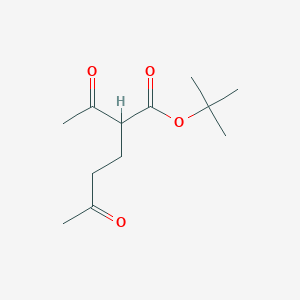
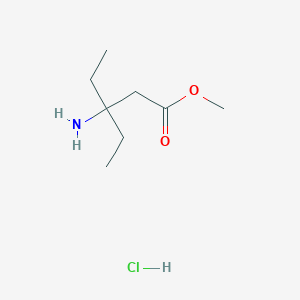
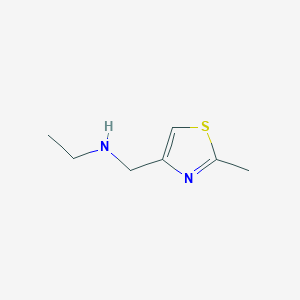


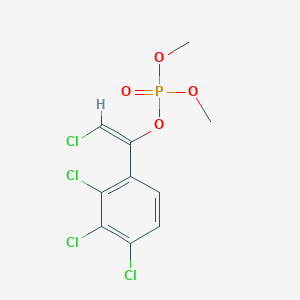
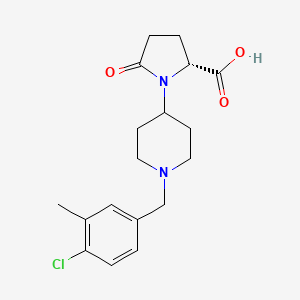

![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)

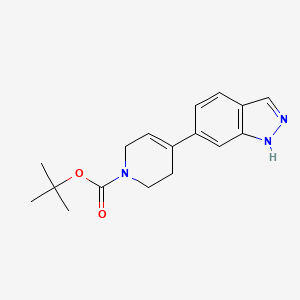
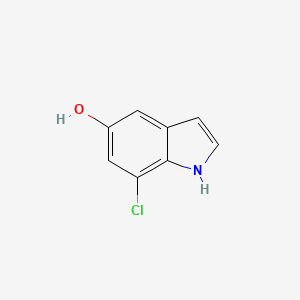
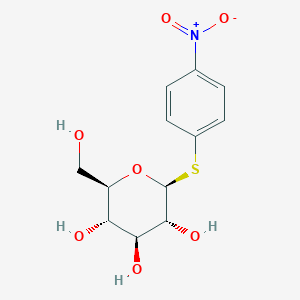
![3-[(4-Pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzonitrile](/img/structure/B13976906.png)
